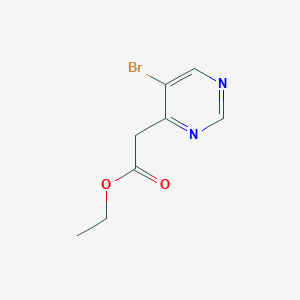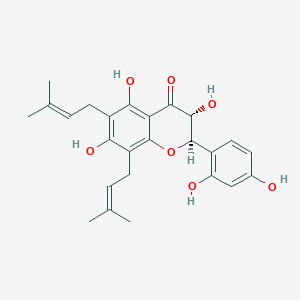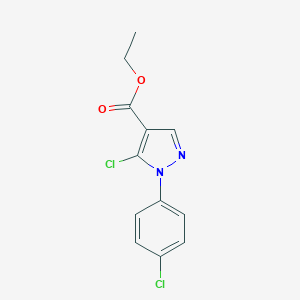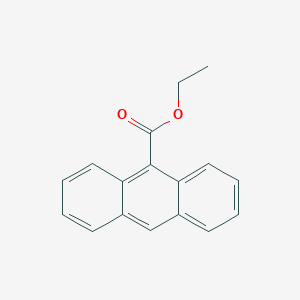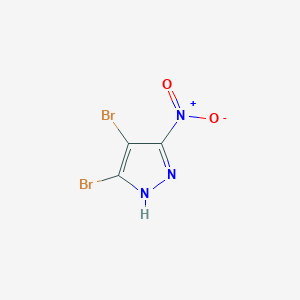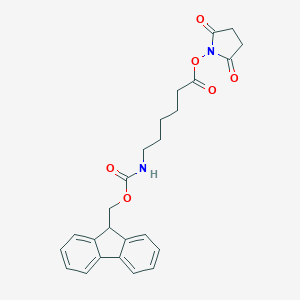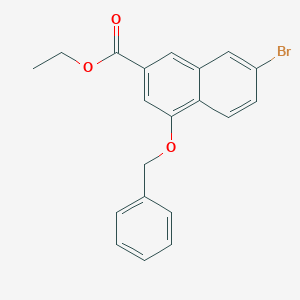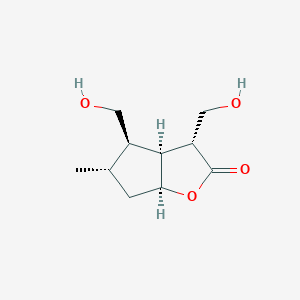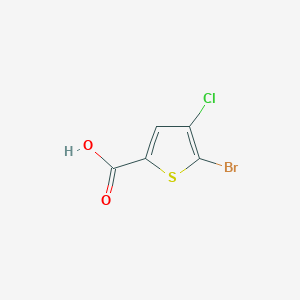
5-broMo-4-chlorothiophene-2-carboxylic acid
説明
5-broMo-4-chlorothiophene-2-carboxylic acid is a chemical compound with the molecular weight of 241.49 . It is also known by its IUPAC name, 4-bromo-5-chloro-2-thiophenecarboxylic acid .
Synthesis Analysis
The compound 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of rivaroxaban . Due to its significance, numerous researchers have investigated various methods of synthesizing it .Molecular Structure Analysis
The InChI code for 5-broMo-4-chlorothiophene-2-carboxylic acid is 1S/C5H2BrClO2S/c6-2-1-3 (5 (8)9)10-4 (2)7/h1H, (H,8,9) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
5-broMo-4-chlorothiophene-2-carboxylic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .科学的研究の応用
Bioactive Compound Exploration
Phenolic acids like Chlorogenic Acid (CGA) have been extensively studied for their wide range of biological and pharmacological effects. CGA, for example, exhibits antioxidant, antibacterial, hepatoprotective, and neuroprotective activities among others. Such studies underline the potential of similar structured compounds, including 5-bromo-4-chlorothiophene-2-carboxylic acid, in exploring bioactive properties for various therapeutic applications (Naveed et al., 2018).
Synthesis of Complex Molecules
Research into the practical synthesis of complex molecules like 2-Fluoro-4-bromobiphenyl showcases methodologies that could be applicable in synthesizing and manipulating the structure of 5-bromo-4-chlorothiophene-2-carboxylic acid. These methods involve cross-coupling reactions, highlighting the potential for creating derivatives with enhanced properties or for specific applications (Qiu et al., 2009).
Understanding Biocatalyst Inhibition
Studies on carboxylic acids' impact on microbes, such as their inhibition of engineered Escherichia coli and Saccharomyces cerevisiae, provide insights into the microbial resistance mechanisms against certain carboxylic acids. This knowledge can be crucial for designing 5-bromo-4-chlorothiophene-2-carboxylic acid derivatives aimed at biotechnological applications or antimicrobial agents (Jarboe et al., 2013).
Supramolecular Chemistry
The study and application of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry for creating one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding suggest a framework within which 5-bromo-4-chlorothiophene-2-carboxylic acid could be explored for similar supramolecular assemblies. Such research paves the way for innovative applications in nanotechnology, polymer processing, and beyond (Cantekin et al., 2012).
Organic Synthesis and Drug Design
In drug design, the manipulation of functional groups is a key strategy for enhancing drug properties. Research on carboxylic acid bioisosteres, for instance, demonstrates how modifications in molecules can lead to improved pharmacological profiles, underscoring the potential of 5-bromo-4-chlorothiophene-2-carboxylic acid in medicinal chemistry applications (Horgan & O’ Sullivan, 2021).
Safety And Hazards
特性
IUPAC Name |
5-bromo-4-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAAIEHVVGYWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586279 | |
| Record name | 5-Bromo-4-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-broMo-4-chlorothiophene-2-carboxylic acid | |
CAS RN |
123418-69-9 | |
| Record name | 5-Bromo-4-chloro-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123418-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

